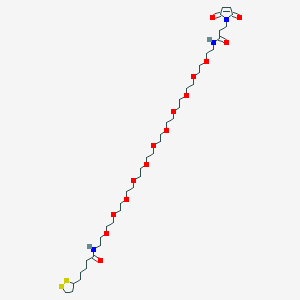
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride, also known as 2-(3,5-DMA), is a synthetic organic compound used as a research tool in the laboratory. It is a widely used compound in scientific research, as it has a wide range of applications and can be used to study various biochemical and physiological processes. It is a highly versatile compound, and is used in a variety of experiments, from biochemical assays to drug development.
Scientific Research Applications
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological assays, including enzyme assays, receptor assays, and cell-based assays. It is also used in drug development, as it can be used to study the effects of drugs on various biochemical pathways. It has also been used to study the effects of drugs on the immune system.
Mechanism of Action
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) is thought to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It is also thought to act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the breakdown of acetylcholine, which can lead to increased levels of acetylcholine in the body. It has also been shown to activate certain G-protein coupled receptors, which can lead to changes in mood and behavior.
Advantages and Limitations for Lab Experiments
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) has several advantages in laboratory experiments. It is a highly versatile compound, and can be used in a variety of experiments. It is also relatively easy to synthesize, and can be synthesized in a variety of ways. It is also relatively stable, and has a long shelf life. However, it is not suitable for use in clinical trials, as it has not been approved for human use.
Future Directions
In the future, 2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) could be used to further study the effects of drugs on the immune system. It could also be used to study the effects of drugs on the nervous system, and to study the effects of drugs on various biochemical pathways. Additionally, it could be used to study the effects of drugs on the cardiovascular system. Finally, it could be used to study the effects of drugs on the endocrine system.
Synthesis Methods
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) can be synthesized in a variety of ways, most commonly using the reaction of 3,5-dimethoxybenzaldehyde and acetamidine hydrochloride in an aqueous solution. The reaction is highly exothermic, and yields a white crystalline solid. The reaction can also be carried out in organic solvents, such as toluene, and yields a slightly yellow solid.
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2;/h3-4,6H,5H2,1-2H3,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTKGCMMHPVGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=N)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)








![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)